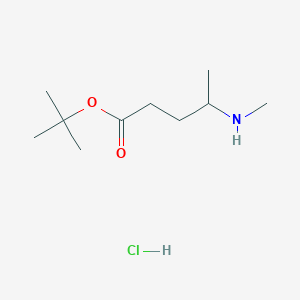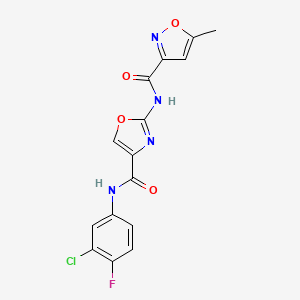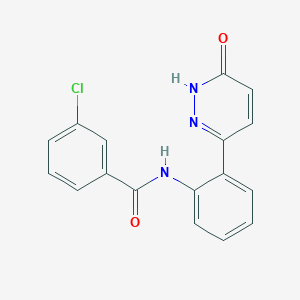
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic benefits. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to activate the Nrf2 pathway, which is a key regulator of antioxidant and detoxification genes. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has also been found to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation. These findings suggest that N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide may exert its effects through the modulation of multiple signaling pathways.
Biochemical and Physiological Effects:
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to exhibit potent antioxidant and anti-inflammatory effects. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. These findings suggest that N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide may have a broad range of biochemical and physiological effects.
实验室实验的优点和局限性
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has several advantages for lab experiments. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is a synthetic compound, which allows for precise control of its purity and concentration. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is also stable and can be stored for long periods without degradation. However, N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has some limitations for lab experiments. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide is insoluble in water, which limits its use in aqueous-based assays. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide also has poor bioavailability, which may limit its use in vivo.
未来方向
There are several future directions for the research on N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide. One direction is to optimize the synthesis method of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide to improve its yield and purity. Another direction is to develop more efficient methods for delivering N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide to target tissues, such as using nanoparticles or liposomes. Further studies are also needed to elucidate the mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide and to identify its molecular targets. Additionally, more studies are needed to evaluate the safety and efficacy of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide in animal models and clinical trials.
合成方法
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide can be synthesized through a two-step process. The first step involves the synthesis of 3,5-dimethoxybenzaldehyde, which is then reacted with 3-ethyl-4-fluoro-2-aminobenzothiazole in the presence of acetic anhydride to yield N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide. This process has been optimized to yield high purity and high yield of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide.
科学研究应用
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In inflammation, N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, respectively. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. These findings suggest that N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide may be a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide has also been found to enhance the clearance of amyloid-beta, a protein that is implicated in Alzheimer's disease. These findings suggest that N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide may be a potential therapeutic agent for neurodegenerative disorders.
属性
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXDSYPEVWKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)

![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2610463.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)


![methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610475.png)
![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)